
4-methoxy-N'-(2-thienylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N’-(2-thienylmethylene)benzohydrazide: is an organic compound with the molecular formula C13H12N2O2S It is a derivative of benzohydrazide, featuring a methoxy group at the 4-position of the benzene ring and a thienylmethylene group attached to the hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-(2-thienylmethylene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-methoxybenzohydrazide and 2-thiophenecarboxaldehyde.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for 4-methoxy-N’-(2-thienylmethylene)benzohydrazide are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate solvents, and employing purification methods such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methoxy-N’-(2-thienylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N’-(2-thienylmethylene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
DNA Interaction: It could intercalate with DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress by generating ROS, leading to cell damage and apoptosis.
Comparación Con Compuestos Similares
4-methoxy-N’-(2-thienylmethylene)benzohydrazide can be compared with other benzohydrazide derivatives:
4-methoxy-N’-(2-furylmethylene)benzohydrazide: Similar structure but with a furan ring instead of a thiophene ring.
4-methoxy-N’-(2-pyridylmethylene)benzohydrazide: Contains a pyridine ring, which may confer different biological activities.
4-methoxy-N’-(2-benzylidene)benzohydrazide: Features a benzylidene group, which can affect its reactivity and applications.
The uniqueness of 4-methoxy-N’-(2-thienylmethylene)benzohydrazide lies in its thienylmethylene group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
4-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-11-6-4-10(5-7-11)13(16)15-14-9-12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUPGQYYQBPFDE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
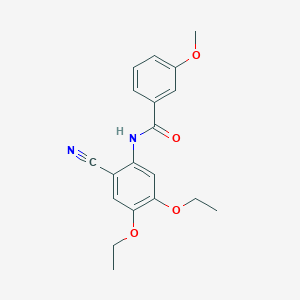
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)
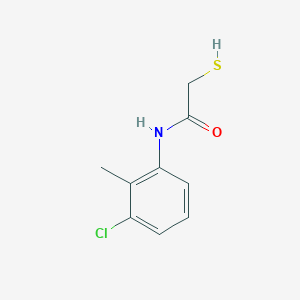

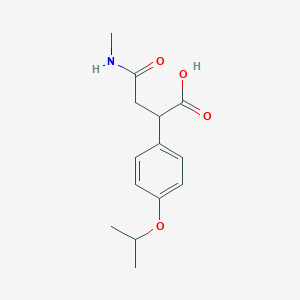
![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)
![(5E)-5-({2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5526957.png)
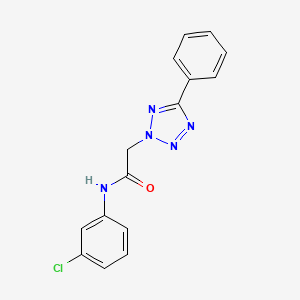
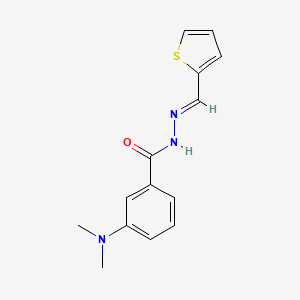
![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)
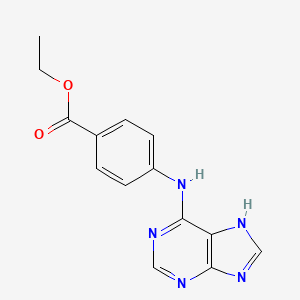
![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)
![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5526997.png)
